N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide
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Overview
Description
N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-nitro-5-(trifluoromethyl)thiophenol with 2-bromoacetophenone under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide include:
- N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
823802-21-7 |
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Molecular Formula |
C15H11F3N2O3S |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
N-[2-[2-nitro-5-(trifluoromethyl)phenyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C15H11F3N2O3S/c1-9(21)19-11-4-2-3-5-13(11)24-14-8-10(15(16,17)18)6-7-12(14)20(22)23/h2-8H,1H3,(H,19,21) |
InChI Key |
WBHGKCYJFGXIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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